molecular formula C13H14IN3O B8525283 5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine

5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine

Cat. No.: B8525283
M. Wt: 355.17 g/mol
InChI Key: QVAIVXPIQXBOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C13H14IN3O and its molecular weight is 355.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14IN3O

Molecular Weight

355.17 g/mol

IUPAC Name

5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine

InChI

InChI=1S/C13H14IN3O/c1-9-11(14)4-5-12(17-9)15-7-10-3-6-13(18-2)16-8-10/h3-6,8H,7H2,1-2H3,(H,15,17)

InChI Key

QVAIVXPIQXBOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NCC2=CN=C(C=C2)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Iodo-6-methyl-pyridin-2-ylamine (63, 1.7 g, 7.3 mmol) and 6-methoxy-pyridine-3-carbaldehyde (64, 1.1 g, 8.0 mmol) were combined in a round bottom flask with trifluoroacetic acid (2.80 mL, 36.3 mmol), triethylsilane (5.80 mL, 36.3 mmol) and 50 mL of acetonitrile. The reaction was stirred at room temperature overnight, then heated to reflux for 6 hours. The reaction was concentrated under vacuum, combined with aqueous potassium carbonate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was purified by silica gel flash column chromatography, eluting with 10-100% ethyl acetate in hexane. Appropriate fractions were combined and concentrated under vacuum to provide the desired compound (65, 1.80 g). MS (ESI)[M+H+]+=356.80.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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